Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a carbamate ester that is the methyl ester of 2-(hydroxymethyl)pyrrolidine-1-carboxylic acid . This compound features a five-membered nitrogen-containing ring, making it part of the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the esterification of 2-(hydroxymethyl)pyrrolidine-1-carboxylic acid with methanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of functional groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- ®-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness: Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its tert-butyl analogs. The methyl ester group allows for different interactions and reactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
618387-12-5 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h6,9H,2-5H2,1H3 |
InChI Key |
LXEVWVMXUCHVCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC1CO |
Origin of Product |
United States |
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